molecular formula C13H16K2N5O8S2+ B1666513 Azthreonam dipotassium salt CAS No. 80581-95-9

Azthreonam dipotassium salt

Cat. No. B1666513
CAS RN: 80581-95-9
M. Wt: 512.6 g/mol
InChI Key: DPVIIOBRGPBWBC-IWCLDPMRSA-M
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Description

Azthreonam dipotassium salt is a synthetic monobactam which targets gram-negative bacteria.

Scientific Research Applications

Selectivity in Aquatic Herbicide Use

Azthreonam dipotassium salt's use in aquatic herbicides, particularly for controlling certain plant species in aquatic ecosystems, is highlighted. Studies show its effectiveness in controlling specific plant species, indicating its role in managing aquatic environments and ecosystems. For instance, the species selectivity of dipotassium salt of endothall, a compound related to Azthreonam dipotassium salt, was evaluated for its impact on northern latitude aquatic plant communities, demonstrating significant control over specific plant species like Eurasian watermilfoil and curlyleaf pondweed (Skogerboe & Getsinger, 2002).

Role in Microbial Degradation of Herbicides

Research into the microbial degradation of herbicide formulations such as endothall dipotassium salt emphasizes its environmental implications. It reveals that microbial activity is the primary degradation pathway for endothall, a compound closely related to Azthreonam dipotassium salt. The presence and characteristics of sediment significantly influence the degradation of endothall in aquatic environments (Islam et al., 2018).

Applications in Organic Chemistry

Azthreonam dipotassium salt's utility extends to organic chemistry, where it is involved in reactions and processes like the salting-out effect. Studies demonstrate its role in enhancing recovery processes in organic systems, such as the recovery of acetone, butanol, and ethanol from a prefractionator. The salting-out effect of dipotassium hydrogen phosphate on these compounds underlines the practical applications of Azthreonam dipotassium salt in industrial chemistry (Yi, Xie, & Qiu, 2014).

Biomedical and Therapeutic Applications

In the medical field, Azthreonam dipotassium salt finds application in drug delivery systems and cancer treatment. For instance, a study on the chitosan-dipotassium orthophosphate hydrogel for the delivery of Doxorubicin in the treatment of osteosarcoma shows its potential in enhancing drug delivery and reducing toxicity (Ta et al., 2009).

properties

CAS RN

80581-95-9

Product Name

Azthreonam dipotassium salt

Molecular Formula

C13H16K2N5O8S2+

Molecular Weight

512.6 g/mol

IUPAC Name

dipotassium;(2S,3R)-3-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-2-methyl-4-oxoazetidine-1-sulfonate

InChI

InChI=1S/C13H17N5O8S2.2K/c1-5-7(10(20)18(5)28(23,24)25)16-9(19)8(6-4-27-12(14)15-6)17-26-13(2,3)11(21)22;;/h4-5,7H,1-3H3,(H2,14,15)(H,16,19)(H,21,22)(H,23,24,25);;/q;2*+1/p-1/b17-8-;;/t5-,7+;;/m0../s1

InChI Key

DPVIIOBRGPBWBC-IWCLDPMRSA-M

Isomeric SMILES

C[C@H]1[C@H](C(=O)N1S(=O)(=O)[O-])NC(=O)/C(=N\OC(C)(C)C(=O)O)/C2=CSC(=N2)N.[K+].[K+]

SMILES

CC1C(C(=O)N1S(=O)(=O)[O-])NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N.[K+].[K+]

Canonical SMILES

CC1C(C(=O)N1S(=O)(=O)[O-])NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N.[K+].[K+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Azthreonam dipotassium salt

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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